molecular formula C9H6N2O3 B12366102 4-oxo-4aH-quinazoline-2-carboxylic acid

4-oxo-4aH-quinazoline-2-carboxylic acid

Cat. No.: B12366102
M. Wt: 190.16 g/mol
InChI Key: IGXLLVZLJICZMR-UHFFFAOYSA-N
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Description

4-Oxo-4aH-quinazoline-2-carboxylic acid is a heterocyclic compound featuring a quinazoline core substituted with a carboxylic acid group at position 2 and a ketone group at position 2. Quinazoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties . The 4-oxo group enhances electrophilicity, facilitating interactions with biological targets, while the carboxylic acid moiety contributes to solubility and hydrogen-bonding capabilities .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-oxo-4aH-quinazoline-2-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-7(11-8)9(13)14/h1-5H,(H,13,14)

InChI Key

IGXLLVZLJICZMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=NC2=O)C(=O)O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4aH-quinazoline-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. Another method includes the use of microwave-assisted reactions, which have been shown to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs microwave-assisted synthesis due to its efficiency and scalability. This method allows for the rapid production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4aH-quinazoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, 4-hydroxyquinazoline derivatives, and various substituted quinazolines with different functional groups .

Scientific Research Applications

4-oxo-4aH-quinazoline-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-4aH-quinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an antagonist, preventing the binding of natural ligands and modulating signal transduction pathways .

Comparison with Similar Compounds

4-Oxo-1,4-Dihydroquinoline-2-Carboxylic Acid

  • Structure: Differs by a partially saturated quinoline ring instead of a fully aromatic quinazoline system.
  • Key Functional Groups: Carboxylic acid (C2), ketone (C4), and a dihydroquinoline backbone.
  • Physicochemical Properties : Reduced aromaticity compared to quinazoline analogs may lower lipophilicity, enhancing aqueous solubility.

4-Oxo-4H-Quinolizine-3-Carboxylic Acid Derivatives

  • Structure: Features a quinolizine ring system fused with a pyridine ring, differing in ring connectivity from quinazoline.
  • Key Functional Groups: Carboxylic acid (C3), ketone (C4), and an amino group introduced via Na₂S₂O₄ reduction .
  • Synthetic Notes: Nitration and reduction steps require precise control to minimize by-products.

4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid Derivatives

  • Structure: Contains a hydroxyl group at C4 and a ketone at C2 on a dihydroquinoline scaffold.
  • Key Functional Groups : Hydroxyl (C4), ketone (C2), and carboxylic acid (C3).
  • Biological Activity : Amide derivatives dominate pharmacological studies, showing analgesic and anti-inflammatory properties .

4-Oxo-3,4-Dihydroquinazoline-2-Carbohydrazide

  • Structure : Replaces the carboxylic acid with a carbohydrazide group.
  • Key Functional Groups : Hydrazide (C2), ketone (C4).
  • Physicochemical Impact : Hydrazide substitution reduces acidity and may enhance membrane permeability compared to the carboxylic acid .

4-Oxo-5H-1,2,4-Triazolo[1,5-a]Quinoxaline-2-Carboxylic Acid

  • Structure: Triazoloquinoxaline fused system instead of quinazoline.
  • Key Functional Groups : Carboxylic acid (C2), ketone (C4), and triazole ring.
  • Electronic Effects : The triazole ring introduces additional nitrogen atoms, altering electronic distribution and binding affinity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Functional Groups Biological Activity Physicochemical Notes References
4-Oxo-4aH-quinazoline-2-carboxylic acid Quinazoline C2-COOH, C4=O Antimicrobial, CNS modulation High solubility, electrophilic
4-Oxo-1,4-dihydroquinoline-2-carboxylic acid Dihydroquinoline C2-COOH, C4=O NMDA receptor interaction Moderate lipophilicity
4-Oxo-4H-quinolizine-3-carboxylic acid Quinolizine C3-COOH, C4=O, C1-NH₂ Synthetic intermediate Sensitive to nitration conditions
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid amide Dihydroquinoline C3-COOH, C2=O, C4-OH Analgesic Amides dominate studies
4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid Quinazoline C7-COOH, C4=O, C2-SH, C3-Ph Not reported Steric effects from phenyl

Key Findings and Insights

  • Functional Group Influence : Carboxylic acids enhance solubility but may limit blood-brain barrier penetration; amides and hydrazides offer a balance between activity and bioavailability .
  • Synthetic Challenges: Nitration and reduction steps in quinolizine synthesis require precise control to avoid side reactions .

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